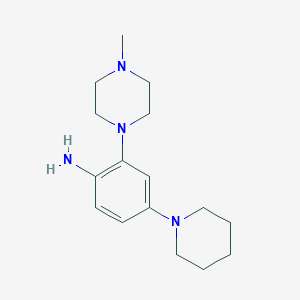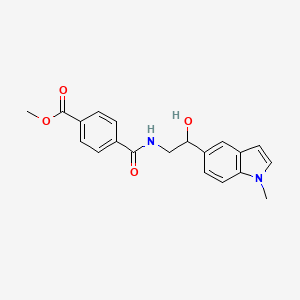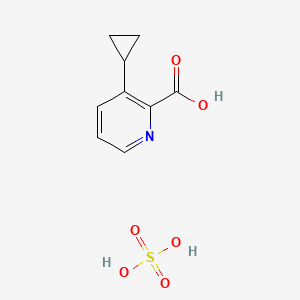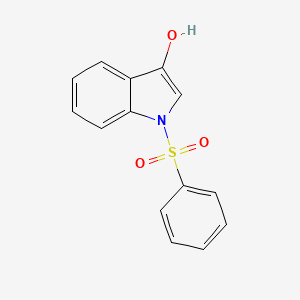
1-(Benzenesulfonyl)-1H-indol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-1H-indol-3-ol is an organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a benzenesulfonyl group attached to the indole ring system Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-1H-indol-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
Target of Action
The primary target of 1-(Benzenesulfonyl)-1H-indol-3-ol is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils during inflammation or infection to destroy pathogens and regulate inflammation .
Mode of Action
This compound interacts with its target, hNE, as a competitive inhibitor . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This interaction results in the inhibition of hNE’s proteolytic activity, which can help alleviate conditions like Acute Respiratory Distress Syndrome (ARDS) .
Biochemical Pathways
Given its role as an hne inhibitor, it likely impacts pathways involving neutrophil function and inflammation . By inhibiting hNE, this compound could potentially disrupt the proteolysis of various proteins, including extracellular matrix proteins and important plasma proteins .
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds can vary significantly between individuals . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .
Result of Action
The inhibition of hNE by this compound can lead to a decrease in the degradation of various proteins, potentially reducing inflammation and tissue damage . This could be particularly beneficial in conditions like ARDS, where excessive inflammation and tissue damage can lead to severe respiratory distress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-1H-indol-3-ol typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: Shares the benzenesulfonyl group but lacks the indole ring.
Indole-3-acetic acid: Contains the indole ring but lacks the benzenesulfonyl group.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, used as antibiotics.
Uniqueness: 1-(Benzenesulfonyl)-1H-indol-3-ol is unique due to the combination of the benzenesulfonyl group and the indole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14-10-15(13-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSZIIKXIPGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2798644.png)
![7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2798645.png)
![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)
![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)
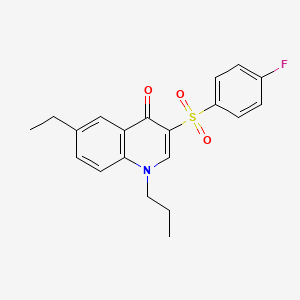

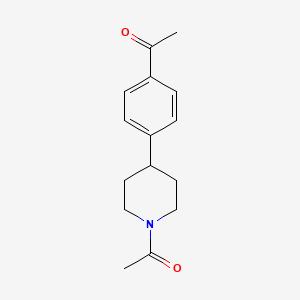

![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)
